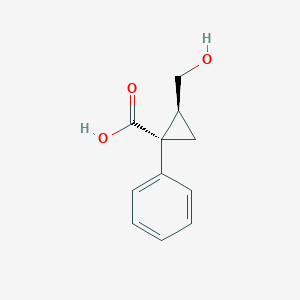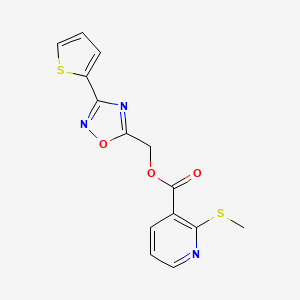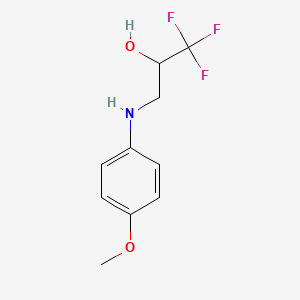
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is a complex organic compound known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to act as a photocatalyst and its strong fluorescence. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.
Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.
Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.
Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.
化学反应分析
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :
Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
作用机制
The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.
相似化合物的比较
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is unique due to its specific structure and photophysical properties . Similar compounds include:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar core structure but lacks the diphenyl groups.
2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Another similar compound with slight variations in the positioning of the nitrile groups.
These compounds share some properties but differ in their specific applications and efficiencies in various reactions.
属性
CAS 编号 |
1469705-37-0 |
|---|---|
分子式 |
C104H64N6 |
分子量 |
1397.7 g/mol |
IUPAC 名称 |
2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H |
InChI 键 |
JKYHVKMIXLRMJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)






![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)


